molecular formula C12H12N4O2 B8461426 6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid

6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid

Cat. No. B8461426
M. Wt: 244.25 g/mol
InChI Key: CHIUJWFQDGJBGS-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester (prepared according to US 2006/199960; 200 mg, 0.73 mmol) was dissolved in a THF/ethanol (12 ml/3 ml) mixture, cooled to 0° C. and treated with lithium hydroxide (2.2 ml, 1N aqueous solution). The reaction mixture was allowed to warm-up to ambient temperature and stirring was continued at that temperature for 2 hours. The pH value was subsequently adjusted to acidic and the reaction mixture was extracted with dichloromethane (3×40 ml). The combined organic phases were dried and evaporated to yield the product as light yellow solid (175 mg, 97%).
Name
6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[N:17][CH:18]=2)=[CH:10][CH:9]=[C:8]([CH2:19][CH3:20])[N:7]=1)=[O:5])C.[OH-].[Li+]>C1COCC1.C(O)C>[CH2:19]([C:8]1[N:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[N:17][CH:18]=2)=[CH:10][CH:9]=1)[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC=C1NC=1C=NC=NC1)CC
Name
THF ethanol
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1.C(C)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (3×40 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CC=C(C(=N1)C(=O)O)NC=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.